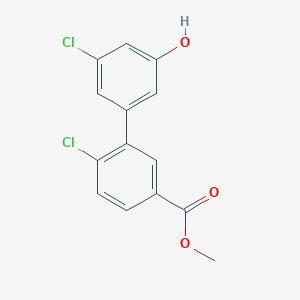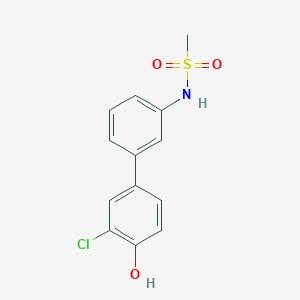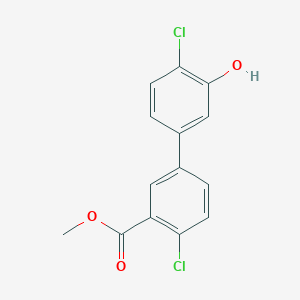
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (3C5C2C5MCPP) is a synthetic compound used in a wide range of scientific research applications. It is a colorless, odorless, crystalline solid with a melting point of 210-212°C. 3C5C2C5MCPP has been used in studies of enzyme inhibition, drug synthesis, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, cosmetics, and other products.
作用機序
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% acts as an inhibitor of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thus increasing its concentration in the synaptic cleft. This leads to an increase in the excitability of the postsynaptic neuron and can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% are largely dependent on the concentration of the compound and the duration of exposure. At low concentrations, it can act as an agonist, stimulating the release of acetylcholine and thus leading to an increase in the excitability of the postsynaptic neuron. At higher concentrations, it can act as an antagonist, blocking the release of acetylcholine and thus leading to a decrease in the excitability of the postsynaptic neuron.
実験室実験の利点と制限
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also a relatively stable compound, with a melting point of 210-212°C, making it suitable for use in a variety of experiments. However, it does have some limitations. It is a relatively toxic compound and should be handled with caution. In addition, its effects on the body are not fully understood, and it should be used with caution in experiments involving humans.
将来の方向性
There are a number of potential future directions for 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods to produce the compound more efficiently. Another potential direction is the development of new applications for the compound, such as in the synthesis of drugs and other compounds. Finally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity.
合成法
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-methoxycarbonylphenol and 3-chloro-5-chloromethylphenol in the presence of a base such as sodium hydroxide. The second step involves the reaction of the product of the first step with a base, such as sodium hydroxide, to form the desired product.
科学的研究の応用
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in many scientific research studies. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the synthesis of drugs and other compounds. In addition, 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in studies of the biochemical and physiological effects of drugs and other compounds.
特性
IUPAC Name |
methyl 4-chloro-3-(3-chloro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJMGUSPICCPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686172 |
Source


|
| Record name | Methyl 3',6-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-82-1 |
Source


|
| Record name | Methyl 3',6-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)




![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)